(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol
Description
(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol is a chiral amino alcohol featuring a thiophene ring at the β-position of the ethanolamine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the design of proteolysis-targeting chimeras (PROTACs) and enzyme substrates.
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1 |
InChI Key |
KLKQAOHZFHBEIQ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CO)N |
Canonical SMILES |
C1=CSC(=C1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and a suitable amine.
Reaction Conditions: The reaction is carried out under mild conditions, often involving a reductive amination process.
Catalysts and Reagents: Common reagents include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate or chromium trioxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Thiophene-2-carboxaldehyde derivatives.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted amino alcohols.
Scientific Research Applications
(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Yield
The substitution pattern on the aromatic ring significantly impacts synthetic outcomes. Evidence from oxazole synthesis () demonstrates that electron-withdrawing groups (e.g., Cl, F) on phenyl-substituted amino alcohols enhance reaction yields. For example:
- 2-amino-2-(3-chlorophenyl)ethan-1-ol yielded oxazole O34 at 93% .
- 2-amino-2-(4-fluorophenyl)ethan-1-ol produced oxazole O35 at 96% .
In contrast, the thiophene group in (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol is electron-rich, which may alter reaction pathways.
Table 1: Comparative Yields of Oxazole Derivatives
Structural and Electronic Differences
- Thiophene vs.
- Methylphenyl Analogs: Compounds like (2S)-2-amino-2-(4-methylphenyl)ethan-1-ol (97% purity, ) exhibit electron-donating effects, which may enhance solubility but reduce electrophilic reactivity compared to thiophene .
- Heteroaromatic Variations: (2R)-2-amino-2-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-ol () incorporates a thiazole ring, demonstrating the versatility of heteroaromatic systems in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
